molecular formula C12H15NO2 B2358460 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine CAS No. 2092104-72-6

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine

Cat. No.: B2358460
CAS No.: 2092104-72-6
M. Wt: 205.257
InChI Key: RYTXTGUACXSSDA-UHFFFAOYSA-N
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Description

2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine is a chemical compound with the molecular formula C12H15NO2 It belongs to the class of benzofuran derivatives, which are known for their diverse biological and pharmacological activities

Mechanism of Action

Target of Action

The primary targets of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine are the monoamine transporters, specifically the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) . These transporters play a crucial role in regulating the concentration of monoamine neurotransmitters in the synaptic cleft, thereby modulating neuronal signaling .

Mode of Action

This compound acts as a substrate-type releaser at DAT, NET, and SERT . It binds to these transporters and induces the release of dopamine, norepinephrine, and serotonin into the synaptic cleft . This compound is also a potent full agonist of the serotonin 5-HT2B receptor , which is involved in various physiological processes including the modulation of neurotransmission .

Biochemical Pathways

The compound’s action on monoamine transporters and the 5-HT2B receptor affects the monoaminergic system, leading to increased extracellular concentrations of dopamine, norepinephrine, and serotonin . This can result in enhanced neurotransmission and downstream effects such as behavioral activation .

Pharmacokinetics

Similar compounds are known to have good bioavailability and can cross the blood-brain barrier effectively . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would significantly impact its bioavailability and pharmacological effects.

Result of Action

The action of this compound leads to increased extracellular concentrations of dopamine, norepinephrine, and serotonin . This can result in a range of molecular and cellular effects, including enhanced neurotransmission, behavioral activation, and potentially, psychoactive effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH and temperature could affect the compound’s stability and activity. Furthermore, the compound’s action could be influenced by the presence of other substances or drugs that enhance monoamine transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methoxy-1-benzofuran-2-yl)propan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use continuous flow reactors and automated systems to ensure consistent production quality.

Scientific Research Applications

Properties

IUPAC Name

2-(6-methoxy-1-benzofuran-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-8(7-13)11-5-9-3-4-10(14-2)6-12(9)15-11/h3-6,8H,7,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTXTGUACXSSDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC2=C(O1)C=C(C=C2)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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